molecular formula C20H17N3O4 B13455230 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylicacid

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylicacid

Cat. No.: B13455230
M. Wt: 363.4 g/mol
InChI Key: HACPJWLCSIHTDS-UHFFFAOYSA-N
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Description

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group

Preparation Methods

The synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the Fmoc-protected amino acid.

    Reaction Conditions: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The Fmoc-protected amino acid is then coupled with the pyrazole derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles under basic conditions.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Scientific Research Applications

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylic acid can be compared with other Fmoc-protected amino acids and pyrazole derivatives:

    Fmoc-Protected Amino Acids: Similar compounds include Fmoc-protected glycine, alanine, and phenylalanine, which are commonly used in peptide synthesis.

    Pyrazole Derivatives: Other pyrazole derivatives include 1H-pyrazole-4-carboxylic acid and 3,5-dimethyl-1H-pyrazole, which have different substituents and exhibit distinct chemical and biological properties.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C20H17N3O4/c24-19(25)16-9-22-23-18(16)10-21-20(26)27-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-9,17H,10-11H2,(H,21,26)(H,22,23)(H,24,25)

InChI Key

HACPJWLCSIHTDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(C=NN4)C(=O)O

Origin of Product

United States

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